molecular formula C23H32O4 B13348558 (8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one

(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one

Cat. No.: B13348558
M. Wt: 372.5 g/mol
InChI Key: LZWHMWRBNCEHOQ-HKRAEGBPSA-N
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Description

The compound (8AR,9R,10R,11aS,Z)-10-hydroxy-9-(®-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a cyclopenta[b]oxecin ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8AR,9R,10R,11aS,Z)-10-hydroxy-9-(®-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one typically involves multiple steps, including the formation of the cyclopenta[b]oxecin ring and the introduction of the hydroxy and phenylpentyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials and as a model compound for studying reaction mechanisms.

Biology

In biology, the compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (8AR,9R,10R,11aS,Z)-10-hydroxy-9-(®-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[b]oxecin derivatives and molecules with similar structural features, such as multiple chiral centers and hydroxy groups.

Uniqueness

What sets (8AR,9R,10R,11aS,Z)-10-hydroxy-9-(®-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one apart is its specific stereochemistry and the presence of both hydroxy and phenylpentyl groups

Properties

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

(6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(3R)-3-hydroxy-5-phenylpentyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one

InChI

InChI=1S/C23H32O4/c24-18(13-12-17-8-4-3-5-9-17)14-15-19-20-10-6-1-2-7-11-23(26)27-22(20)16-21(19)25/h1,3-6,8-9,18-22,24-25H,2,7,10-16H2/b6-1-/t18-,19+,20+,21+,22-/m0/s1

InChI Key

LZWHMWRBNCEHOQ-HKRAEGBPSA-N

Isomeric SMILES

C1C/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2CC[C@H](CCC3=CC=CC=C3)O)O)OC(=O)C1

Canonical SMILES

C1CC=CCC2C(CC(C2CCC(CCC3=CC=CC=C3)O)O)OC(=O)C1

Origin of Product

United States

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